2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
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Overview
Description
2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . This compound is characterized by the presence of a bromine atom, a tetrahydro-1-benzoxepin ring, and an ethan-1-ol group. It is typically stored at 4°C and is available in an oil form .
Preparation Methods
The synthesis of 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol involves several steps. One common synthetic route includes the bromination of a precursor compound followed by the formation of the tetrahydro-1-benzoxepin ring. The final step involves the attachment of the ethan-1-ol group through an etherification reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a de-brominated product.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the benzoxepin ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The ethan-1-ol group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar compounds to 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol include:
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Lacks the ethan-1-ol group but shares the bromine and benzoxepin structure.
2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide: Contains an additional N-methylacetamide group.
(8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol: Features a benzoxazepin ring instead of a benzoxepin ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c13-9-3-4-10-11(16-7-5-14)2-1-6-15-12(10)8-9/h3-4,8,11,14H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULMYJWZJYQPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Br)OC1)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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